molecular formula C15H12Cl2O2 B14888918 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B14888918
M. Wt: 295.2 g/mol
InChI Key: SVQGENAGXUSNNR-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow conditions to optimize yield and purity. For example, the reaction mixture can be processed in a flow reactor, where precise control over temperature and reaction time can be maintained. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
  • 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde
  • 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde

Uniqueness

2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its mono-chlorinated or non-chlorinated analogs.

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-12(8-18)15(10)19-9-11-5-6-13(16)14(17)7-11/h2-8H,9H2,1H3

InChI Key

SVQGENAGXUSNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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